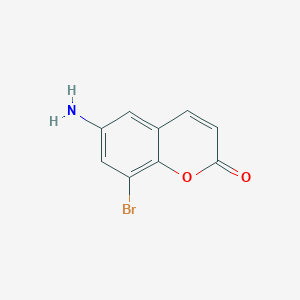
6-Amino-8-bromo-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-8-bromo-2H-chromen-2-one is a chemical compound belonging to the chromenone family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an amino group at the 6th position and a bromine atom at the 8th position on the chromenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-bromo-2H-chromen-2-one typically involves the bromination of 6-Amino-2H-chromen-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-bromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents
Major Products Formed
The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Amino-8-bromo-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and anticoagulant agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-8-bromo-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2H-chromen-2-one: Lacks the bromine atom at the 8th position, which can affect its biological activity.
8-Bromo-2H-chromen-2-one: Lacks the amino group at the 6th position, which can influence its reactivity and interactions with biological targets.
6-Bromo-2H-chromen-2-one: Similar structure but different substitution pattern, leading to variations in chemical and biological properties
Uniqueness
6-Amino-8-bromo-2H-chromen-2-one is unique due to the presence of both an amino group and a bromine atom on the chromenone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
6-amino-8-bromochromen-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H,11H2 |
InChI Key |
INMPHALXZRXZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















